(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Description

Systematic Nomenclature and Stereochemical Configuration

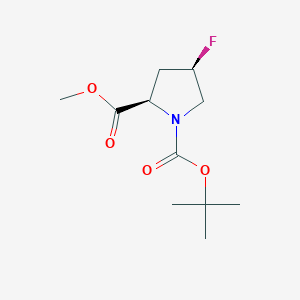

The compound (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate represents a specific stereoisomeric form within the family of fluorinated pyrrolidine dicarboxylates. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical descriptors indicate the absolute configuration at each chiral center. The molecule contains two primary chiral centers at positions 2 and 4 of the pyrrolidine ring, both exhibiting R-configuration according to Cahn-Ingold-Prelog priority rules.

The molecular formula corresponds to C₁₁H₁₈FNO₄, with a molecular weight of 247.27 grams per mole. This particular stereoisomer differs from the more extensively studied (2S,4R) and (2S,4S) variants in terms of its conformational preferences and biological activity profiles. The presence of the fluorine substituent at the 4-position creates significant stereoelectronic effects that influence the overall molecular geometry and ring puckering behavior.

Structural analysis reveals that the compound exists as a five-membered pyrrolidine ring system with two ester functionalities. The tert-butyl group provides steric bulk that influences conformational accessibility, while the methyl ester group offers synthetic versatility for further chemical transformations. The stereochemical configuration at the 4-position determines the spatial orientation of the fluorine atom, which subsequently affects the ring puckering preferences through gauche effects and hyperconjugative interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ |

| Molecular Weight | 247.27 g/mol |

| Chemical Abstracts Service Number | 647857-43-0 |

| International Union of Pure and Applied Chemistry Name | 1-(tert-butyl) 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate |

| Stereochemical Configuration | (2R,4R) |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprints for (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate through both proton and carbon-13 spectra. The compound exhibits characteristic chemical shifts that reflect its unique stereochemical configuration and electronic environment. Proton nuclear magnetic resonance spectra reveal distinct signals for the tert-butyl groups, appearing as singlets around δ 1.4 parts per million, while the pyrrolidine ring protons exhibit complex splitting patterns due to vicinal coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons appearing in the characteristic ester region around δ 170-180 parts per million. The fluorinated carbon at position 4 exhibits significant coupling to fluorine-19, resulting in distinctive doublet patterns. The tert-butyl carbons appear around δ 28 parts per million, while the quaternary carbon shows characteristic chemical shifts around δ 82 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information, as the fluorine atom serves as a sensitive probe for conformational changes and stereochemical environment. The fluorine chemical shift provides direct evidence of the local electronic environment and can distinguish between different stereoisomers and conformational states. For (2R,4R) configuration, the fluorine typically resonates in a characteristic chemical shift range that differs from other stereoisomers.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Tert-butyl singlet (δ ~1.4 ppm), pyrrolidine multiplets (δ 2-5 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons (δ 170-180 ppm), tert-butyl methyl (δ ~28 ppm) |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal with characteristic coupling patterns |

| Infrared Spectroscopy | Ester carbonyl stretches (~1740 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 248 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of ester functional groups and the overall molecular framework. The compound exhibits strong carbonyl stretching frequencies around 1740 wavenumbers, typical for aliphatic ester groups. Additional fingerprint region absorptions provide detailed structural information about the pyrrolidine ring system and substitution patterns.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. Electrospray ionization techniques typically yield protonated molecular ions [M+H]⁺ at mass-to-charge ratio 248, while fragmentation patterns reveal characteristic losses of tert-butyl and methyl ester groups. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish between potential isomers and impurities.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPQQHVRNLTRX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its fluorinated structure is particularly relevant in drug design, as fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

- Case Study : Research has indicated that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the fluorine atom in (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate may contribute to these properties by modulating receptor interactions and metabolic pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

- Synthesis Methodologies :

- Nucleophilic Substitution Reactions : The dicarboxylate functional groups can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Cyclization Reactions : The pyrrolidine ring can be utilized in cyclization reactions to form other cyclic compounds, which are often important in pharmaceuticals.

Material Science

In material science, (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate can be utilized in the development of new polymeric materials due to its ability to impart desirable mechanical and thermal properties.

- Application Example : Fluorinated compounds are known to enhance the hydrophobicity and thermal stability of polymers. Incorporating this compound into polymer matrices could lead to advanced materials suitable for coatings or protective films.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; potential anti-inflammatory agent | Enhanced metabolic stability |

| Organic Synthesis | Building block for complex organic molecules | Versatile reaction pathways |

| Material Science | Development of advanced polymeric materials | Improved hydrophobicity and stability |

Mechanism of Action

The mechanism of action of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The tert-butyl ester group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives allows for tailored applications. Below is a detailed comparison of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate with analogous compounds, focusing on substituents, stereochemistry, physical properties, and applications.

Substituent Effects

Stereochemical Variations

- (2S,4S)-Diastereomer : The (2S,4S)-configured analog (CAS 475561-81-0) shares the same molecular formula as the target compound but exhibits distinct stereochemistry, leading to differences in optical rotation ([α]D) and biological activity. For example, (2S,4S)-isomers may show reduced binding affinity in chiral environments compared to the (2R,4R)-form .

- (2S,4R)-Isomer : highlights a compound with (2S,4R) configuration and an adamantane-ethoxy group, demonstrating how stereochemistry combined with bulky substituents can enhance lipophilicity for CNS-targeted applications .

Physical Properties

- Melting Point: The hydroxyl analog (C11H19NO5) lacks fluorine but has a similar molecular weight (245.27 g/mol).

- Optical Rotation : Adamantane-containing derivatives exhibit significant optical activity ([α]D₂₈ = +33.8 vs. -26.1), suggesting enantiomeric or diastereomeric relationships depending on synthesis routes .

Biological Activity

(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, synthesis pathways, and relevant case studies.

- Molecular Formula : C11H18FNO4

- Molecular Weight : 247.27 g/mol

- CAS Number : 647857-43-0

- IUPAC Name : 1-tert-butyl 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate

Pharmacological Effects

Research indicates that (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, mitigating oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound has been noted to reduce inflammation in animal models.

The exact mechanism of action is still under investigation, but preliminary studies suggest that the compound interacts with specific receptors involved in oxidative stress and inflammation pathways.

Synthesis and Derivatives

The synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions that include:

- Formation of the pyrrolidine ring.

- Introduction of the fluorine atom at the 4-position.

- Esterification to yield the final dicarboxylate form.

Table of Synthetic Routes

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Ring Closure | Amino acid derivatives | Pyrrolidine |

| 2 | Halogenation | Pyrrolidine + Fluorine source | Fluoropyrrolidine |

| 3 | Esterification | Fluoropyrrolidine + Carboxylic acids | Dicarboxylate |

Study on Neuroprotection

In a controlled study involving murine models, (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate was administered to evaluate its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to control groups.

Anti-inflammatory Research

A separate study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate led to decreased levels of pro-inflammatory cytokines in cultured macrophages.

Q & A

Q. How is the stereochemistry of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate confirmed experimentally?

Stereochemical confirmation typically involves a combination of NMR spectroscopy, X-ray crystallography, and chiral chromatography. For fluorinated pyrrolidines, -NMR is critical for detecting fluorine-induced splitting patterns, which correlate with spatial arrangements. For example, in related compounds like (2S,4R)-4-fluoropyrrolidine derivatives, coupling constants () in - and -NMR distinguish axial vs. equatorial fluorine positions . X-ray crystallography provides definitive proof, as seen in studies resolving hyperconjugative interactions in similar proline derivatives . Chiral HPLC or polarimetry further validates enantiopurity, especially when synthesizing diastereomers .

Q. What synthetic routes yield (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate with high enantiomeric excess?

Key steps include:

- Stereoselective fluorination : DAST (diethylaminosulfur trifluoride) is commonly used for fluorination of hydroxyl precursors under cryogenic conditions (−78°C). For instance, fluorination of (2S,4R)-4-hydroxypyrrolidine precursors with DAST in CHCl yields fluorinated derivatives in 33% yield after silica gel chromatography .

- Chiral starting materials : Use of Boc-protected pyroglutamic acid esters (e.g., (R)-8) ensures retention of stereochemistry during alkylation or fluorination steps .

- Protection/deprotection strategies : tert-Butyl and methyl ester groups stabilize intermediates during multi-step syntheses .

Advanced Research Questions

Q. How does the 4-fluorine substituent influence the conformational dynamics of the pyrrolidine ring in this compound?

The 4-fluorine substituent induces stereoelectronic effects, altering ring puckering and torsional angles. In crystallographic studies of analogous 4-fluoropyrrolidines, the fluorine atom adopts an axial position to minimize A strain, leading to a distinct "twist" in the ring. This conformation impacts hydrogen-bonding interactions and reactivity in catalytic or medicinal chemistry applications . Computational studies (DFT) can model these effects by comparing bond lengths and angles between fluorinated and non-fluorinated derivatives .

Q. What analytical challenges arise when resolving diastereomeric mixtures of fluorinated pyrrolidines, and how are they addressed?

Diastereomers with fluorinated stereocenters often exhibit subtle differences in polarity, complicating chromatographic separation. Strategies include:

- Optimized mobile phases : Use of hexane/EtOAc gradients (e.g., 20–50% EtOAc) for silica gel chromatography .

- Derivatization : Introducing UV-active tags (e.g., nitrobenzoyl groups) enhances detection sensitivity in HPLC .

- Dynamic NMR : Variable-temperature -NMR can resolve overlapping signals caused by ring-flipping in flexible intermediates .

Q. How do reaction conditions (e.g., temperature, solvent) affect the yield and stereoselectivity of fluorination steps?

Fluorination with DAST is highly sensitive to temperature. At −78°C, SN mechanisms dominate, preserving stereochemistry. Warmer temperatures risk racemization or side reactions (e.g., elimination). Solvent polarity also matters: non-polar solvents like CHCl stabilize carbocation intermediates during fluorination, while polar aprotic solvents (THF) improve reagent solubility but may reduce selectivity .

Data Contradiction Analysis

Q. Why do reported yields for similar fluorinated pyrrolidine syntheses vary widely (e.g., 23% vs. 33%)?

Yield discrepancies arise from:

- Purification efficiency : Lower yields in early studies (e.g., 23% in ) reflect less optimized chromatography. Later methods using gradient elution (33–50% EtOAc/hexane) improved recovery .

- Reagent purity : Impurities in DAST or starting materials (e.g., residual moisture) reduce effective fluorination .

- Scale effects : Small-scale reactions (≤20 mg) suffer from higher proportional losses during workup vs. larger batches .

Q. How can conflicting stereochemical assignments in fluorinated pyrrolidines be resolved?

Cross-validation using multiple techniques is critical. For example:

- Compare experimental values with DFT-predicted coupling constants .

- Use Mosher ester analysis to assign absolute configuration if X-ray data are unavailable .

- Correlate chromatographic retention times with enantiopure standards synthesized from known chiral precursors .

Methodological Recommendations

4.1 Optimal conditions for deprotecting tert-butyl esters in fluorinated pyrrolidines

Deprotection with TFA (trifluoroacetic acid) in CHCl (1:1 v/v, 3 h, RT) efficiently removes Boc groups without altering fluorine substituents. Post-deprotection, free bases are recovered via neutralization with KCO .

4.2 Strategies for minimizing racemization during methyl ester hydrolysis

Use mild saponification conditions (LiOH in THF/HO at 0°C) instead of harsh acidic hydrolysis. Monitor reaction progress via TLC to avoid overexposure to basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.